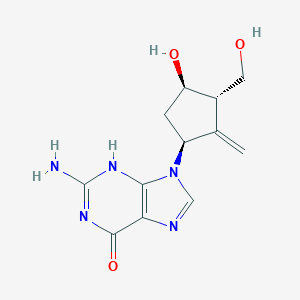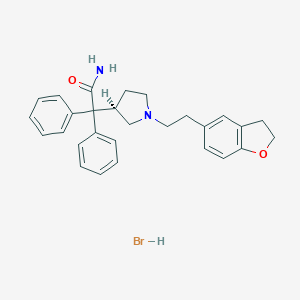
Turingiensina
Descripción general
Descripción
Isoxazol es un compuesto heterocíclico de cinco miembros que contiene un átomo de oxígeno y un átomo de nitrógeno en posiciones adyacentes. Es un azol rico en electrones y es conocido por su amplio espectro de actividades biológicas y potencial terapéutico . Isoxazolil es el grupo funcional univalente derivado de isoxazol .
Aplicaciones Científicas De Investigación
Isoxazol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del isoxazol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, los derivados de isoxazol pueden actuar como inhibidores de enzimas como la acetilcolinesterasa, que participa en la descomposición de la acetilcolina . Esta inhibición puede conducir a niveles aumentados de acetilcolina, lo que es beneficioso en el tratamiento de afecciones como la enfermedad de Alzheimer .
Análisis Bioquímico
Biochemical Properties
Thuringiensin interacts with various enzymes and proteins. It has been found that formate, a precursor of adenine and a potential source of nicotinamide adenine dinucleotide (NADH) and/or ATP, may affect the energy level of the cell and facilitate the syntheses of amino acid, adenine, and subsequently thuringiensin .
Cellular Effects
Thuringiensin has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species . It affects insect molting and pupation, causing teratological effects at sublethal doses .
Molecular Mechanism
Thuringiensin inhibits the synthesis of RNA by competing with ATP on binding sites . This affects insect molting and pupation, and causes teratological effects at sublethal doses .
Dosage Effects in Animal Models
At the minimum effective dose of Thuringiensin, larvae develop and pupate normally, with only small pupae failing to undergo eclosion and only a few adults being teratological. In contrast, at higher doses of Thuringiensin, larval pupation is abnormal, or the larvae become unresponsive during molting and eventually die .
Metabolic Pathways
It has been suggested that formate addition facilitates carbon flux in glycolysis and pentose phosphate pathway to synthesize adenine and thuringiensin via intracellular NADH availability .
Transport and Distribution
A novel predicted MFS transporter named ThuT (thuringiensin transporter) which is necessary for the biosynthesis and secretion of thuringiensin has been identified . A thuT gene deletion resulted in a massive loss of thuringiensin in the extracellular space and a small accumulation in the intracellular space .
Métodos De Preparación
El isoxazol se puede sintetizar a través de varios métodos, que incluyen:
Ciclo adición dipolar 1,3: Esto implica la reacción de óxidos de nitrilo con alquinos.
Reacción de hidroxilamina con 1,3-dicetonas: Este método también incluye derivados del ácido propiolico.
Rutas sintéticas sin metales: Estos métodos emplean estrategias ecológicas, evitando el uso de metales como el cobre o el rutenio, que se utilizan comúnmente en los métodos tradicionales.
Los métodos de producción industrial a menudo involucran el uso de catalizadores y condiciones de reacción optimizadas para garantizar altos rendimientos y pureza .
Análisis De Reacciones Químicas
Isoxazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El isoxazol se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden conducir a la formación de varias formas reducidas de isoxazol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos. Los principales productos formados a partir de estas reacciones incluyen isoxazoles sustituidos y otros derivados .
Comparación Con Compuestos Similares
El isoxazol se puede comparar con otros compuestos similares, como:
Oxazol: Un análogo con el átomo de nitrógeno en la posición 3.
Pirrol: Un análogo sin el átomo de oxígeno.
Furano: Un análogo sin el átomo de nitrógeno.
El isoxazol es único debido a su disposición específica de átomos de oxígeno y nitrógeno, lo que le confiere propiedades químicas y biológicas distintas .
Propiedades
IUPAC Name |
2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLEIBWKHEHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N5O19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860303 | |
| Record name | CERAPP_20701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23526-02-5 | |
| Record name | Exotoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


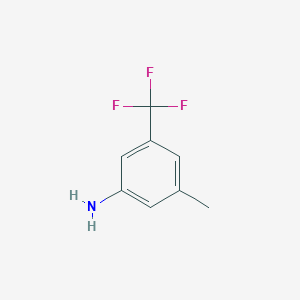
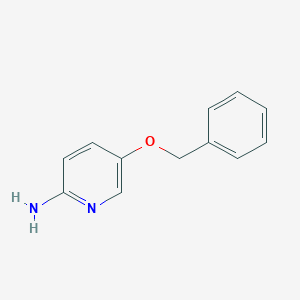


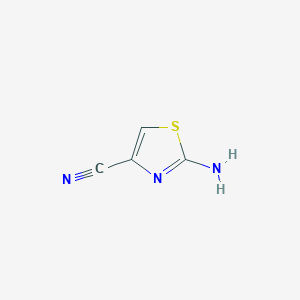
![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)



